molecular formula C28H22O6 B1682455 Epsilon-viniferin CAS No. 62218-08-0

Epsilon-viniferin

Cat. No.: B1682455
CAS No.: 62218-08-0
M. Wt: 454.5 g/mol
InChI Key: FQWLMRXWKZGLFI-YVYUXZJTSA-N
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Mechanism of Action

Epsilon-viniferin (ε-viniferin) is a trans-resveratrol dimer that has been gaining attention in the field of human health due to its potent biological properties .

Target of Action

This compound primarily targets the Cytochrome P450 (CYP) family . The CYP family plays a crucial role in the metabolism of drugs and other xenobiotics, making it a significant target for ε-viniferin .

Mode of Action

This compound interacts with its targets by exhibiting a potent inhibitory effect on all the CYP activities . This interaction leads to changes in the metabolic activities of the cells, affecting the way they process various substances .

Biochemical Pathways

This compound affects several biochemical pathways. It exhibits strong activities against inflammatory and oxidative stress . These activities are crucial in a wide range of disorders and diseases, such as cancer, obesity, and its associated disorders, vascular diseases, and neurodegeneration .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties show that it has poor absorption and high metabolism . This suggests a very low intestinal absorption of the ε-viniferin and/or could be also justified by a strong intestinal and/or hepatic metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce fat accumulation . Moreover, it prevents the development of some obesity co-morbidities, such as type 2 diabetes, dyslipidemias, hypertension, and fatty liver .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of ε-viniferin could arise from the oxidative cyclization of resveratrol . This suggests that the presence of certain enzymes and conditions in the environment can affect the formation and action of ε-viniferin .

Biochemical Analysis

Biochemical Properties

Epsilon-viniferin interacts with various enzymes, proteins, and other biomolecules. It exhibits strong activities against inflammatory and oxidative stress . The ε-viniferin is known to inhibit the human cytochrome P450 enzymes . It also exhibits strong antioxidant properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have great activity in a wide range of disorders and diseases, such as cancer, obesity, and its associated disorders, but also in vascular diseases and neurodegeneration . It has been found to more effectively suppress intracellular lipid accumulation than resveratrol .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules and inhibit or activate enzymes, leading to changes in gene expression . The biosynthesis of ε-viniferin could arise from the oxidative cyclization of resveratrol .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Although bioavailability studies have shown poor absorption and high metabolism of this stilbene, multiple studies demonstrated its biological properties . It exhibits strong activities against inflammatory and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, mice were treated by oral gavage with (+)-ε-viniferin at a dose of 10 mg/kg of body weight/day during the first 38 days of the experimental period, and a dose of 25 mg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is subjected to biotransformations such as sulfation and glucuronidation, via sulfotransferase and UDP-glucuronosyltransferase, respectively .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown a very low intestinal absorption of the ε-viniferin and/or could be also justified by a strong intestinal and/or hepatic metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epsilon-viniferin can be synthesized through the oxidative cyclization of resveratrol. This process involves the formation of a dihydrofuran ring, resulting in the creation of this compound with two stereochemical centers at positions 7a and 8a . The synthesis can be achieved using various oxidative agents under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as grapevine canes. Sustainable extraction methods using natural deep eutectic solvents have been developed to isolate this compound efficiently . These methods are environmentally friendly and provide high yields of the compound.

Chemical Reactions Analysis

Types of Reactions: Epsilon-viniferin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidative products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various catalysts and solvents are employed depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidative derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Epsilon-viniferin is unique among stilbenoids due to its dimeric structure. Similar compounds include:

This compound stands out due to its potent anti-inflammatory and antioxidant properties, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLMRXWKZGLFI-YVYUXZJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-08-0
Record name ε-Viniferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62218-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Viniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .EPSILON.-VINIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K8Z2K6Y7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Epsilon-Viniferin has demonstrated inhibitory activity against several biological targets. It acts as an inhibitor of noradrenaline and serotonin (5-hydroxytryptamine) uptake by synaptosomes in the rat brain, exhibiting a slightly higher selectivity for noradrenaline. [] Additionally, it inhibits monoamine oxidase (MAO) activity, showing slightly higher selectivity for the MAO-B isoform over MAO-A. [] this compound also displays significant selectivity for the phosphodiesterase 4 (PDE4) subtype over other PDE subtypes (1, 2, 3, 5, and 6). []

A: this compound's inhibition of PDE4 leads to anti-inflammatory effects. This inhibition reduces the secretion of TNF-alpha and Interleukin-8, two pro-inflammatory cytokines. []

ANone: this compound has a molecular formula of C28H22O6 and a molecular weight of 454.47 g/mol.

A: this compound has been extensively studied using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including HSQC, HMBC, COSY, and ROESY, has been used to determine its structure. [] Mass spectrometry (MS) and tandem mass spectrometry (MSn) have been employed for identification and characterization purposes. [] Additionally, Ultraviolet-Visible (UV-Vis) spectroscopy has been utilized to study its antioxidant properties. []

ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Future studies should explore these aspects to determine its suitability for specific applications.

ANone: Based on the provided research, this compound has not been reported to exhibit catalytic properties. Its primary mode of action involves interacting with specific biological targets rather than catalyzing chemical reactions.

A: Yes, inverse docking studies using the SELNERGY software have been employed to identify potential biological targets for this compound. [] This approach helped uncover its interaction with PDE4. [] Additionally, molecular docking and molecular dynamics (MD) simulations have been used to explore its binding interactions with the main protease (Mpro) of SARS-CoV-2. []

A: While the provided research focuses on the naturally occurring this compound, some studies have explored the activity of its acetylated form, this compound pentaacetate. [] Further investigation into structural modifications could provide valuable insights into its SAR and facilitate the development of analogs with improved potency or selectivity.

ANone: Further research is needed to fully elucidate the stability of this compound under various conditions and to develop optimal formulation strategies for enhancing its stability, solubility, or bioavailability.

ANone: Specific information regarding SHE regulations and compliance for this compound is not available within the provided research. It is crucial to adhere to all applicable safety guidelines and regulations when handling and studying this compound.

ANone: Detailed information about the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited in the provided research. Further studies are needed to understand its PK/PD profile comprehensively.

A: this compound's anti-tumor effects have been investigated using human colon adenocarcinoma cells, demonstrating its ability to inhibit cell proliferation and induce cell cycle arrest. [] Its antioxidant capacity has been evaluated in vitro using systems like the bleaching of beta-carotene by lipoperoxyl radicals and the scavenging of superoxide anions. []

A: Yes, this compound has shown anti-tumor activity in vivo. Oral administration of an extract containing this compound significantly inhibited tumor growth in mice allografted with sarcoma S-180 cells. [] Additionally, its potential anti-diabetic effects have been explored in animal models, revealing its ability to inhibit plasma glucose elevation after sucrose loading in rats and triglyceride elevation after olive oil loading in mice. []

ANone: The provided research does not offer specific information regarding resistance or cross-resistance mechanisms associated with this compound. Further investigation is needed to explore these aspects.

ANone: The research papers primarily focus on the fundamental aspects of this compound, such as its isolation, structural characterization, and biological activities. Specific details regarding drug delivery, biomarkers, analytical method validation, environmental impact, and other related aspects are not extensively discussed within the provided research articles.

A: While specific historical milestones are not outlined in the provided papers, the research highlights the evolving interest in this compound and its biological activities. Early studies focused on its isolation and identification from natural sources like grapes and wines. [, , ] Subsequent research has explored its antioxidant, [] anti-inflammatory, [] and anti-tumor properties, [, ] demonstrating its potential therapeutic applications.

A: Research on this compound has stimulated collaborations between various disciplines, including natural product chemistry, pharmacology, biochemistry, and computational chemistry. For instance, the use of inverse docking techniques to identify potential targets for this compound highlights the synergy between computational modeling and experimental biology. [] Further collaborations between these fields are crucial for advancing our understanding of this compound and its potential applications.

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